1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)azetidine-3-carboxamide

Description

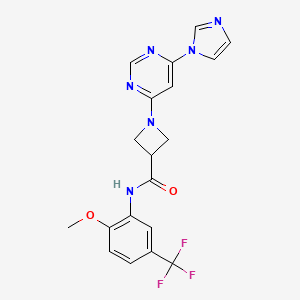

The compound 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)azetidine-3-carboxamide is a heterocyclic small molecule featuring a pyrimidine core substituted with an imidazole ring at the 6-position, an azetidine-3-carboxamide moiety, and a 2-methoxy-5-(trifluoromethyl)phenyl group as the N-substituent (Figure 1). The trifluoromethyl (CF₃) group is a common pharmacophore in medicinal chemistry due to its electron-withdrawing properties and metabolic stability, while the imidazole ring may contribute to hydrogen bonding or metal coordination in biological targets .

Properties

IUPAC Name |

1-(6-imidazol-1-ylpyrimidin-4-yl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N6O2/c1-30-15-3-2-13(19(20,21)22)6-14(15)26-18(29)12-8-28(9-12)17-7-16(24-10-25-17)27-5-4-23-11-27/h2-7,10-12H,8-9H2,1H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYUHBCXDPYDIRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)azetidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and pyrimidine intermediates, followed by their coupling to form the core structure. The azetidine ring is then introduced through cyclization reactions. Common reagents used in these steps include:

Imidazole: Starting material for the imidazole ring.

Pyrimidine derivatives: Used to form the pyrimidine ring.

Cyclization agents: Such as base catalysts for the formation of the azetidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Like sodium borohydride or lithium aluminum hydride.

Substitution reagents: Including halides, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like halogens or alkyl groups.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that compounds with similar structural motifs have demonstrated significant anti-inflammatory effects. The inhibition of inducible nitric oxide synthase (iNOS) is a key mechanism through which the compound may exert its anti-inflammatory properties. By modulating nitric oxide production, it can potentially alleviate conditions characterized by excessive inflammation, such as rheumatoid arthritis and other autoimmune diseases .

Anticancer Potential

Preliminary studies suggest that derivatives of imidazole and pyrimidine compounds exhibit antiproliferative activity against various cancer cell lines. For instance, compounds with similar structures have shown promising results in reducing cell viability in murine leukemia cells and human cervix carcinoma cells . The specific mechanism may involve the induction of apoptosis or cell cycle arrest.

Neuroprotective Effects

Some studies have highlighted the neuroprotective potential of imidazole derivatives. They may interact with neurotransmitter systems or reduce oxidative stress in neuronal cells, suggesting a possible application in neurodegenerative diseases like Alzheimer's or Parkinson's disease.

Case Study 1: Anti-inflammatory Activity Assessment

In a study assessing anti-inflammatory effects, a related compound was tested for its ability to inhibit nitric oxide production in lipopolysaccharide-stimulated macrophages. Results indicated a significant reduction in nitric oxide levels, supporting the hypothesis that similar compounds could be effective in treating inflammatory diseases .

Case Study 2: Anticancer Activity Evaluation

Another study evaluated a series of pyrimidine derivatives for their cytotoxic effects against HeLa cells. Results showed that certain modifications led to enhanced antiproliferative activity, suggesting that structural optimization could lead to more effective anticancer agents .

Mechanism of Action

The mechanism of action of 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Chloro vs. Methoxy Substitution

A closely related analog, 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-chloro-5-(trifluoromethyl)phenyl)azetidine-3-carboxamide, differs only in the substituent at the 2-position of the phenyl ring (chloro vs. methoxy) . This minor structural variation can significantly alter physicochemical and pharmacological properties:

- This may influence binding affinity to hydrophobic pockets in target proteins.

- Solubility : Methoxy groups generally enhance aqueous solubility compared to chloro substituents, which could improve bioavailability.

- Metabolic Stability : Chloro substituents are more resistant to oxidative metabolism than methoxy groups, which may undergo demethylation.

Razaxaban: A Clinically Developed Factor Xa Inhibitor

Razaxaban (DPC 906, BMS-561389) is a pyrazole-based factor Xa inhibitor featuring a trifluoromethyl group, an imidazole-derived substituent, and a benzisoxazole P(1) ligand . While structurally distinct from the target compound (pyrazole vs. pyrimidine core), razaxaban highlights the importance of optimizing substituents for selectivity and pharmacokinetics:

- Selectivity: Razaxaban’s aminobenzisoxazole moiety was critical for achieving >1,000-fold selectivity for factor Xa over trypsin and plasma kallikrein. The target compound’s imidazole-pyrimidine core may confer selectivity for kinases or other enzymes.

- Pharmacokinetics : Razaxaban exhibited high oral bioavailability (50–70% in preclinical models) due to optimized P(4) substituents reducing protein binding. The methoxy-CF₃-phenyl group in the target compound may similarly enhance permeability.

Other Heterocyclic Carboxamides

Compounds such as 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide () demonstrate structural diversity in heterocyclic carboxamide design but lack direct relevance to the target compound due to divergent core structures (e.g., piperazine vs. azetidine) and substituent patterns .

Comparative Data Table

Biological Activity

The compound 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)azetidine-3-carboxamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 425.4 g/mol. The structure features an azetidine ring, which is significant for its interaction with biological targets.

Research indicates that this compound may exert its biological effects through various mechanisms, including:

- Inhibition of Enzymatic Activity : It has been suggested that the compound interacts with specific enzymes involved in cellular signaling pathways.

- Modulation of Receptor Activity : The imidazole and pyrimidine moieties may play a role in binding to receptors, influencing downstream signaling.

Antimicrobial Properties

Recent studies have shown that derivatives of similar structures exhibit significant antimicrobial activity against various pathogens, including Mycobacterium tuberculosis. For instance, compounds with similar imidazole and pyrimidine scaffolds have demonstrated IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis .

Anticancer Activity

The compound has also been evaluated for anticancer properties. Preliminary findings suggest it may inhibit the proliferation of cancer cells by inducing apoptosis through caspase activation pathways. Specific studies have identified that compounds with similar structural features exhibit potent cytotoxicity against various cancer cell lines.

Study 1: Antitubercular Activity

A study focused on a series of pyrimidine derivatives reported significant antitubercular activity for compounds structurally related to the target compound. The most active derivatives showed IC90 values between 3.73 and 4.00 μM, indicating strong potential for further development as therapeutic agents against tuberculosis .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications to the azetidine ring and substituents on the aromatic systems significantly impacted biological activity. For example, the introduction of trifluoromethyl groups enhanced lipophilicity and receptor binding affinity, leading to improved potency against target enzymes .

Data Tables

| Activity | IC50 (μM) | IC90 (μM) | Cell Line |

|---|---|---|---|

| Antitubercular | 1.35 - 2.18 | 3.73 - 4.00 | Mycobacterium tuberculosis |

| Anticancer (e.g., MCF7) | <10 | <30 | MCF7 (Breast Cancer) |

Q & A

Q. What are the key steps in synthesizing this compound, and how can reaction intermediates be characterized?

The synthesis typically involves multi-step heterocyclic coupling reactions. For example:

- Step 1 : Coupling the pyrimidine core (6-(1H-imidazol-1-yl)pyrimidin-4-yl) with the azetidine moiety via nucleophilic substitution.

- Step 2 : Amide bond formation between the azetidine-carboxylic acid and the 2-methoxy-5-(trifluoromethyl)aniline derivative using carbodiimide coupling agents (e.g., EDC/HOBt). Intermediate characterization requires H NMR to confirm regioselectivity (e.g., δ 11.55 ppm for imidazole NH protons) and HPLC (≥98% purity thresholds) to monitor byproduct formation .

Q. How is structural purity validated, and what analytical methods are critical?

- HPLC-MS : To confirm molecular weight (e.g., ESIMS m/z 392.2) and detect trace impurities.

- H/C NMR : Assign peaks to verify substituent positions (e.g., trifluoromethyl groups show distinct F coupling in NMR).

- Elemental analysis : Validate stoichiometry (e.g., C, H, N content within ±0.4% of theoretical values) .

Q. What solubility and stability challenges arise during formulation for in vitro assays?

- Solubility : Use DMSO for stock solutions (e.g., 10 mM), but test in aqueous buffers (PBS, pH 7.4) to avoid precipitation.

- Stability : Monitor degradation via LC-MS under varying pH and temperature. For example, azetidine rings may hydrolyze under acidic conditions, requiring storage at −20°C .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for target optimization?

- Analog synthesis : Replace the trifluoromethyl group with chloro/cyano substituents to assess electronic effects on binding.

- Biological testing : Compare IC values in enzyme inhibition assays (e.g., kinase panels) to identify critical substituents.

- Computational docking : Use programs like AutoDock to model interactions with target proteins (e.g., benzimidazole derivatives binding to ATP pockets) .

Q. What strategies resolve discrepancies between computational predictions and experimental bioactivity data?

- Re-evaluate force fields : Adjust parameters for trifluoromethyl groups, which may exhibit atypical van der Waals interactions.

- Check protonation states : Imidazole nitrogens (pKa ~6.5) may ionize at physiological pH, altering binding poses .

- Validate assays : Confirm target engagement using orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Q. How can metabolic stability be improved without compromising potency?

- Isotopic labeling : Introduce deuterium at labile positions (e.g., azetidine methyl groups) to slow CYP450-mediated oxidation.

- Prodrug design : Mask the carboxylic acid as an ester to enhance membrane permeability, with enzymatic cleavage in vivo .

Q. What experimental designs optimize reaction yields while minimizing byproducts?

- Design of Experiments (DoE) : Vary temperature, solvent (DMF vs. THF), and catalyst loading (e.g., KCO) to identify optimal conditions via response surface modeling.

- Flow chemistry : Continuous-flow reactors improve heat/mass transfer for exothermic steps (e.g., imidazole alkylation) .

Data Contradiction Analysis

Q. How are conflicting spectral data (e.g., unexpected NMR shifts) investigated?

- Variable-temperature NMR : Detect dynamic processes (e.g., rotamers) causing peak splitting.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals, such as aromatic protons near the trifluoromethyl group .

Q. What explains inconsistencies between in vitro and in vivo efficacy?

- Pharmacokinetic profiling : Measure plasma protein binding (e.g., >95% binding reduces free drug concentration).

- Metabolite ID : Use LC-HRMS to identify inactive/degraded species (e.g., hydroxylated imidazole derivatives) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.